1-(Oxetan-3-yl)piperidin-4-amine;2,2,2-trifluoroacetic acid

Description

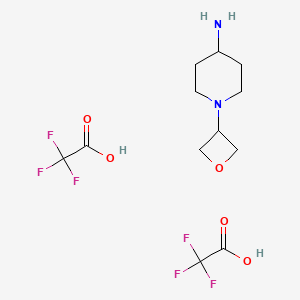

1-(Oxetan-3-yl)piperidin-4-amine;2,2,2-trifluoroacetic acid (CAS: 2344680-31-3) is a salt formed by the reaction of 1-(oxetan-3-yl)piperidin-4-amine with trifluoroacetic acid (TFA). The compound consists of a piperidine ring substituted with an oxetane group at the 3-position and an amine group at the 4-position, paired with a trifluoroacetate counterion. TFA (CAS: 76-05-1) is a strong fluorinated carboxylic acid (pKa ≈ 0.23) known for its volatility (boiling point: 72°C) and high solubility in polar solvents . This salt is commonly utilized in pharmaceutical and organic synthesis due to its stability and ease of handling compared to the free amine base .

Properties

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2C2HF3O2/c9-7-1-3-10(4-2-7)8-5-11-6-8;2*3-2(4,5)1(6)7/h7-8H,1-6,9H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHVANTULMIWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344680-31-3 | |

| Record name | 1-(oxetan-3-yl)piperidin-4-amine bis(trifluoroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Approach

The most well-documented method involves reductive amination between oxetan-3-one and a piperidin-4-amine precursor. This route, adapted from analogues in USP1-UAF1 inhibitor studies, proceeds via sequential Boc protection, Suzuki coupling, and deprotection.

Step 1: Preparation of 4-Amino-1-Boc-piperidine

Piperidin-4-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction achieves >95% conversion within 2 hours at room temperature, yielding 1-Boc-piperidin-4-amine as a white crystalline solid.

Step 2: Reductive Amination with Oxetan-3-one

The Boc-protected amine undergoes reductive amination with oxetan-3-one in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). This step, conducted under nitrogen at 0°C to room temperature for 12 hours, introduces the oxetane moiety with moderate stereoselectivity (dr 3:1).

Step 3: Deprotection and Salt Formation

Removal of the Boc group is achieved via treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour. Subsequent concentration under reduced pressure yields the free base, which is converted to the TFA salt by dissolving in acetonitrile/water (0.1% TFA) and lyophilizing.

Nitroalkene Intermediate Method

An alternative route, derived from oxetane-modified peptide building block syntheses, employs 3-(1-nitroethylidene)oxetane as a key intermediate.

Step 1: Nitroalkene Synthesis

Oxetan-3-one is condensed with nitroethane in the presence of ammonium acetate to form 3-(1-nitroethylidene)oxetane. This reaction proceeds in toluene under reflux (110°C) for 6 hours, yielding the nitroalkene as a yellow oil.

Step 2: Michael Addition with Piperidin-4-amine

The nitroalkene undergoes Michael addition with piperidin-4-amine in tetrahydrofuran (THF) at −20°C. After stirring for 24 hours, the mixture is concentrated, and the crude product is purified via flash chromatography to afford the secondary amine.

Step 3: TFA Salt Formation

The free base is dissolved in a mixture of acetonitrile and aqueous TFA (0.1%), followed by lyophilization to yield the final TFA salt.

Optimization and Process Chemistry

Catalytic Systems and Yield Enhancement

Comparative studies reveal that reductive amination (Method 1.1) achieves higher overall yields (45–50%) than the nitroalkene route (30–35%). Key optimizations include:

Analytical Characterization

Critical quality attributes are verified through:

| Parameter | Method | Result |

|---|---|---|

| Purity | UHPLC (Phenomenex Kinetex C18) | ≥98% (220 nm) |

| Salt Stoichiometry | ¹H NMR (D₂O) | 1:1 amine:TFA ratio |

| Optical Rotation | Polarimetry | [α]²⁵D = −12.5° (c 1.0, H₂O) |

Comparative Analysis of Synthetic Pathways

The table below contrasts the two primary methods:

Applications and Derivative Synthesis

The TFA salt form enhances aqueous solubility (12 mg/mL in PBS, pH 7.4), making it suitable for biological screening. Recent applications include:

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)piperidin-4-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, alcohols, and amines under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxetane derivatives with oxidized functional groups.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics allow for the development of drugs targeting specific biological pathways. Research indicates that modifications to the oxetane and piperidine structures can significantly affect the biological potency of derivatives, particularly in inhibiting protein kinases involved in cancer progression.

Biological Activity

1-(Oxetan-3-yl)piperidin-4-amine;2,2,2-trifluoroacetic acid has demonstrated potential as a kinase inhibitor. Its mechanism of action involves interaction with specific enzymes and receptors, modulating their activity and influencing various cellular processes such as proliferation and apoptosis. The trifluoroacetic acid component enhances binding affinity through increased hydrophobic interactions.

Materials Science

Development of Advanced Materials

This compound is utilized in materials science for creating advanced materials with high thermal stability and chemical resistance. The presence of the trifluoroacetic acid moiety contributes to these properties, making it suitable for applications requiring durability under extreme conditions.

Biological Research

Mechanistic Studies

In biological research, this compound is employed to explore mechanisms of action within various biological pathways. It aids in studying the roles of amine and oxetane functionalities in cellular signaling and metabolic processes.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of Oxetane Ring : Cyclization of precursors under acidic or basic conditions.

- Piperidine Ring Formation : Hydrogenation of pyridine derivatives or cyclization of appropriate amines.

- Coupling : The oxetane and piperidine rings are coupled using suitable reagents.

- Trifluoroacetic Acid Addition : Final addition to form the trifluoroacetate salt.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : With lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Where nucleophilic substitution can occur at the amine group.

Case Study 1: Kinase Inhibition

Research has shown that modifications to the piperidine nitrogen can lead to increased inhibitory potency against kinases such as GSK-3β. This highlights the significance of structure-activity relationships (SAR) in developing effective therapeutic agents.

Case Study 2: Neuroprotective Properties

Similar compounds have been studied for their neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)piperidin-4-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biological pathways. The oxetane and piperidine rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Analogs: Salts of 1-(Oxetan-3-yl)piperidin-4-amine

Salts of 1-(oxetan-3-yl)piperidin-4-amine vary based on the counterion, influencing physicochemical properties and applications:

Key Differences :

- Acidity : The TFA salt exhibits stronger acidity (due to TFA’s low pKa) compared to oxalate or hydrochloride salts, making it suitable for acidic reaction conditions .

- Solubility: The TFA salt’s solubility in organic solvents (e.g., dichloromethane, acetonitrile) facilitates use in non-aqueous synthesis, whereas dihydrochloride salts are preferred for aqueous systems .

- Volatility : TFA’s volatility allows for easy removal under reduced pressure, simplifying purification steps in organic synthesis .

Functional Analogs: Other TFA Salts

TFA forms salts with diverse amines, each with distinct applications:

Key Comparisons :

- Bioactivity : Piperidine-TFA salts (e.g., the target compound) are prominent in CNS drug development due to the piperidine scaffold’s affinity for neurological targets .

- Fluorination Impact : Trifluoroacetate counterions enhance lipid solubility and metabolic stability, critical for pharmacokinetic optimization .

- Synthetic Utility : TFA salts of aromatic amines (e.g., N-Methylaniline Trifluoroacetate) are used in electrophilic substitutions, whereas aliphatic amine salts (e.g., trifluoroethylamine-TFA) serve in nucleophilic reactions .

Trifluoroacetic Acid Derivatives

TFA’s reactivity enables diverse derivatives, though its salts differ in stability and function:

Contrast with TFA Salts :

Biological Activity

1-(Oxetan-3-yl)piperidin-4-amine;2,2,2-trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This document explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

- Oxetane ring : A four-membered cyclic ether contributing to the compound's unique properties.

- Piperidine ring : A six-membered nitrogen-containing ring that enhances biological activity.

- Trifluoroacetic acid moiety : Known for its ability to modulate solubility and stability.

Research indicates that 1-(Oxetan-3-yl)piperidin-4-amine exhibits biological activity primarily through inhibition of specific protein kinases. Kinase inhibitors are crucial in regulating various cellular processes, including proliferation and apoptosis. The trifluoroacetic acid component may enhance the binding affinity of the compound to its target proteins by increasing hydrophobic interactions.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the oxetane and piperidine structures can significantly affect the biological potency of the compound. For instance:

- Substituents on the piperidine nitrogen : Variations in substituents have been linked to changes in inhibitory potency against kinases such as GSK-3β.

- Oxetane modifications : Alterations in the oxetane ring can influence metabolic stability and overall efficacy.

In Vitro Studies

In vitro assays have demonstrated that 1-(Oxetan-3-yl)piperidin-4-amine shows promising inhibitory effects on various cancer cell lines. For example, a study reported an IC50 value of approximately 480 nM against GSK-3β, indicating significant potency compared to other known inhibitors .

Case Studies

- GSK-3β Inhibition : A detailed evaluation revealed that derivatives of this compound maintained substantial activity while exhibiting improved metabolic stability compared to earlier iterations. The introduction of an amide bond was particularly effective in reducing metabolic hotspots .

- Neuroprotective Properties : Additional research highlighted neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Table

| Compound Name | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | 480 | GSK-3β | Significant potency with good metabolic stability |

| Amide derivative variant | 360 | GSK-3β | Improved stability and reduced cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for 1-(Oxetan-3-yl)piperidin-4-amine, and how does trifluoroacetic acid (TFA) influence its stability during synthesis?

Methodological Answer: The synthesis of 1-(Oxetan-3-yl)piperidin-4-amine typically involves nucleophilic substitution or reductive amination. For example, oxetane-3-carbaldehyde can react with piperidin-4-amine under reductive conditions (e.g., NaBH4 or Pd/C-H2). TFA, often used as a counterion or solvent, can protonate the amine group, enhancing solubility but potentially leading to side reactions like trifluoroacetylation. To mitigate this, controlled pH conditions (e.g., buffered systems) and low-temperature reactions (<0°C) are recommended . Post-synthesis purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) ensures removal of TFA residues .

Q. How does the oxetane ring influence the compound’s physicochemical properties compared to other heterocycles?

Methodological Answer: The oxetane ring increases metabolic stability and improves solubility due to its polar, strained ether structure. Computational studies (e.g., density functional theory) reveal that the oxetane’s C-O bond angle (~90°) enhances rigidity, reducing conformational flexibility compared to tetrahydrofuran or piperidine derivatives. Experimental validation via NMR (e.g., coupling constants for ring protons) and X-ray crystallography can confirm these structural effects .

Q. What spectroscopic techniques are critical for characterizing 1-(Oxetan-3-yl)piperidin-4-amine-TFA complexes?

Methodological Answer:

- NMR : 1H and 13C NMR identify proton environments (e.g., oxetane protons at δ 4.5–5.0 ppm, piperidine protons at δ 2.5–3.5 ppm). 19F NMR confirms TFA presence (δ -75 to -78 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions (e.g., [M+H]+ for C8H15N2O: 155.1184).

- IR Spectroscopy : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and C=O (TFA, 1670–1730 cm⁻¹) .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Monitoring : Use TLC or HPLC to track intermediates. For example, monitor oxetane ring-opening reactions (if any) via disappearance of δ 4.5–5.0 ppm signals in NMR .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for coupling reactions, optimizing ligand ratios (e.g., 1:1.2 Pd:ligand) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of TFA salts but may require subsequent ion-exchange chromatography .

Q. What are the common impurities in this compound, and how are they resolved?

Methodological Answer:

- Trifluoroacetylation Byproducts : Formed during TFA-mediated reactions. Remove via ion-pair chromatography (C18 column, 0.1% TFA in H2O/MeCN gradient) .

- Oxetane Ring-Opened Derivatives : Detect via HRMS (e.g., m/z 173.1052 for hydrolyzed product). Minimize by avoiding aqueous acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Use quantum mechanical calculations (e.g., Gaussian 16) to model transition states. For example, simulate the attack of a nucleophile (e.g., NH3) on the oxetane ring’s electrophilic carbon. Fukui indices (DFT-based) identify reactive sites, while solvation models (e.g., SMD) account for solvent effects. Validate predictions with kinetic studies (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Assay-Specific Optimization : Adjust buffer ionic strength (e.g., 150 mM NaCl for cell-based vs. 50 mM for enzyme assays).

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidized piperidine derivatives) that may explain divergent results .

- Control Experiments : Test TFA alone (0.1–1 mM) to rule out counterion interference in cytotoxicity assays .

Q. How does the compound’s stereochemistry impact its interactions with biological targets?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak AD-H columns (hexane:isopropanol 90:10) to separate enantiomers.

- Docking Simulations : AutoDock Vina models piperidine-amine interactions with receptor pockets (e.g., GPCRs). Compare binding scores (ΔG) for (R) vs. (S) configurations .

- Pharmacophore Mapping : Identify hydrogen-bond donors (NH2) and acceptors (oxetane O) critical for target engagement .

Q. What advanced techniques quantify TFA content in the final product, and how is this validated?

Methodological Answer:

Q. How can researchers design derivatives to improve the compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

- Lipophilicity Adjustments : Introduce fluorine atoms (e.g., CF3 at piperidine C4) to increase logP. Validate via PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .

- Molecular Weight Reduction : Replace oxetane with smaller rings (e.g., cyclopropyl) while maintaining solubility via amine-TFA salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.